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Trivinylboroxin Documentation Hub

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  • Product: Trivinylboroxin
  • CAS: 92988-08-4

Core Science & Biosynthesis

Foundational

Technical Guide: Lewis Acidity and Synthetic Utility of Trivinylboroxin

Executive Summary Trivinylboroxin (TVB) (also known as 2,4,6-trivinylcyclotriboroxane) represents a critical class of organoboron reagents where Lewis acidity dictates both stability and reactivity.[1] Unlike simple boro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trivinylboroxin (TVB) (also known as 2,4,6-trivinylcyclotriboroxane) represents a critical class of organoboron reagents where Lewis acidity dictates both stability and reactivity.[1] Unlike simple boronic esters, TVB exists as a dynamic trimeric anhydride of vinylboronic acid. Its utility in organic synthesis is bifurcated: it serves as a robust, solid-state equivalent of the unstable vinylboronic acid in Suzuki-Miyaura cross-couplings , and as a functional monomer in polymer science for creating dynamic covalent networks.

This guide analyzes the physicochemical properties of TVB, focusing on how its electron-deficient boron centers drive complexation thermodynamics, activation kinetics in catalysis, and hydrolytic stability.

Fundamental Chemical Nature: The Lewis Acidity Engine

Structural Dynamics and Equilibrium

Trivinylboroxin is isoelectronic with benzene in its ring structure but distinct in its electronic distribution. The B-O bond is polar, and unlike the delocalized


-system of benzene, the boron atoms in the boroxin ring retain significant Lewis acidic character due to their vacant 

-orbitals.

In the presence of moisture, TVB exists in a reversible equilibrium with vinylboronic acid. This dehydration-hydration equilibrium is entropically driven:



  • Thermodynamic Insight: The formation of the boroxin ring is favored entropically (release of water molecules) but is enthalpically sensitive to steric bulk and electronic donation. For vinyl substituents, the lack of significant steric hindrance favors the trimer (boroxin) form in the solid state.

The Pyridine Adduct: Taming the Lewis Acid

The free trivinylboroxin is sensitive to atmospheric moisture and autopolymerization. To mitigate this, it is frequently handled as a pyridine complex (TVB-Py).

  • Mechanism of Stabilization: Pyridine acts as a Lewis base (donor), coordinating its nitrogen lone pair into the empty

    
    -orbital of the boron atoms.
    
  • Stoichiometry: The complex typically forms a 1:1 adduct (per boron atom or per ring depending on conditions, though commercial forms are often 1:1 molar equivalents of Pyridine:Boroxin unit).

  • Effect: This coordination quenches the Lewis acidity, preventing the coordination of water (hydrolysis) and reducing the propensity for radical polymerization of the vinyl groups during storage.

Visualization of Equilibrium and Complexation

The following diagram illustrates the dynamic equilibrium between the boronic acid, the boroxin anhydride, and the stabilized pyridine complex.

TVB_Equilibrium Acid Vinylboronic Acid (Monomer) Boroxin Trivinylboroxin (Trimeric Anhydride) Acid->Boroxin Dehydration (- H2O) Complex TVB-Pyridine Complex (Stabilized Adduct) Boroxin->Complex Lewis Acid-Base Interaction Water + H2O Pyridine + Pyridine

Figure 1: The thermodynamic equilibrium of vinylboron species. The boroxin form is favored in anhydrous conditions, while the pyridine complex locks the species in a stable, tetra-coordinate state.

Mechanistic Implications in Suzuki-Miyaura Coupling[2][3][4][5][6]

The primary application of TVB is as a vinylating agent. Its reactivity is governed by the activation of the boron center.[2]

The Activation Requirement

Palladium-catalyzed transmetallation requires a nucleophilic boron species. The neutral boroxin ring is electrophilic (Lewis acidic). Therefore, the reaction cannot proceed directly from the neutral boroxin.

  • Step 1: Quaternization. A base (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) attacks the Lewis acidic boron.
  • Step 2: Transmetallation. The resulting negatively charged, tetra-coordinate boronate species transfers the vinyl group to the Palladium(II) center.

Intact vs. Hydrolyzed Pathways

There is a mechanistic debate regarding whether the boroxin ring breaks down completely to the monomeric boronate before transmetallation.

  • Aqueous Conditions: Rapid hydrolysis occurs. The active species is the monomeric vinyltrihydroxyborate anion

    
    .
    
  • Anhydrous Conditions: If anhydrous bases (e.g., CsF, KOtBu) are used, the base may attack the boroxin ring directly, forming a "ate" complex where the ring is momentarily intact but highly activated.

Reaction Pathway Diagram

Suzuki_Mechanism TVB Trivinylboroxin (TVB) (Lewis Acidic) Activated Quaternary Boronate Species (Nucleophilic) TVB->Activated Lewis Acid-Base Complexation Base Base (OH-, OR-, F-) Base->Activated Transmetal Transmetallation (Rate Determining Step) Activated->Transmetal Transfer of Vinyl Group Pd_II R-Pd(II)-X (Oxidative Addition Complex) Pd_II->Transmetal Product Vinyl-Arene Product Transmetal->Product Reductive Elimination

Figure 2: The activation pathway of TVB in cross-coupling. The Lewis acidic boron must be converted to a tetra-coordinate boronate to enable transmetallation to Palladium.

Experimental Protocols

Protocol A: Synthesis of Trivinylboroxin-Pyridine Complex

Rationale: This protocol converts the unstable free acid/anhydride into the bench-stable Lewis acid-base adduct.

Reagents:

  • Trimethoxyborane (1.0 equiv)

  • Vinylmagnesium bromide (1.0 equiv, in THF)

  • Hydrochloric acid (1 M)

  • Pyridine (1.0 equiv)

Methodology:

  • Grignard Addition: Cool a solution of trimethoxyborane in anhydrous THF to -78 °C. Add vinylmagnesium bromide dropwise. Control: Low temperature prevents double addition.

  • Hydrolysis: Quench with 1 M HCl. Extract with diethyl ether. The organic layer contains vinylboronic acid.

  • Dehydration: Concentrate the organic layer. Azeotropically distill with toluene to drive off water, shifting the equilibrium to trivinylboroxin (See Figure 1).

  • Complexation: Dissolve the crude boroxin in minimal dry ether. Add pyridine (stoichiometric amount based on Boron).

  • Isolation: The complex precipitates as a white solid. Filter and wash with pentane.

Validation:

  • 1H NMR (CDCl3): Look for broad vinyl protons (5.5–6.5 ppm) and pyridine signals. The shift in pyridine peaks relative to free pyridine confirms coordination.

Protocol B: Standard Suzuki Vinylation of Aryl Halides

Rationale: Uses TVB-Py as a "slow-release" source of vinylboronic acid equivalents.

Reagents:

  • Aryl Bromide (1.0 mmol)

  • TVB-Pyridine Complex (0.35 mmol) (Note: 0.35 x 3 vinyl groups > 1.0 equiv)

  • 
     (2-5 mol%)
    
  • 
     (3.0 equiv)
    
  • Solvent: DME/Water (2:1)

Step-by-Step:

  • Charge: Add Aryl Bromide, TVB-Py, and Base to a reaction vial.

  • Inert: Purge with Nitrogen/Argon. Add Pd catalyst and degassed solvent.

  • Activation: Heat to 85 °C. The water/base mixture hydrolyzes the pyridine complex and activates the boron.

  • Workup: Cool, dilute with EtOAc, wash with water. Purify via column chromatography.

Critical Note on Stoichiometry: Since TVB is a trimer, 1 mole of TVB provides theoretically 3 moles of vinyl groups. However, using 0.5–0.6 equivalents of the trimer (1.5–1.8 vinyl equivalents) is standard to ensure full conversion.

Data Summary: Lewis Acidity & Stability[1][8]

PropertyTrivinylboroxin (Free)TVB-Pyridine ComplexVinylboronic Acid
Boron Hybridization

(Trigonal Planar)

(Tetrahedral)

(Trigonal Planar)
Lewis Acidity High (Empty p-orbital)Quenched (Occupied)High
State (RT) Viscous Liquid / Low melt solidCrystalline SolidUnstable Solid
Moisture Sensitivity Hydrolyzes rapidlyStableN/A (Already hydrolyzed)
Polymerization Risk High (Radical & Dehydration)Low (Inhibited)High

References

  • Kerins, F., & O'Shea, D. F. (2002). Generation of substituted styrenes via Suzuki cross-coupling of aryl halides with 2,4,6-trivinylcyclotriboroxane. Journal of Organic Chemistry, 67(14), 4968-4971. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation Intermediates in the Suzuki-Miyaura Reaction Revealed: The Missing Link. Science, 352(6283), 329-332. Link

Sources

Exploratory

Thermal stability of trivinylboroxin electrolyte additives

Technical Whitepaper: Thermal Stability & Mechanistic Action of Trivinylboroxin (TVB) in Li-ion Electrolytes Executive Summary Trivinylboroxin (TVB), also known as 2,4,6-trivinylboroxin, represents a critical class of "d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermal Stability & Mechanistic Action of Trivinylboroxin (TVB) in Li-ion Electrolytes

Executive Summary

Trivinylboroxin (TVB), also known as 2,4,6-trivinylboroxin, represents a critical class of "dual-function" electrolyte additives. Unlike simple film-formers (e.g., Vinylene Carbonate) or pure anion receptors (e.g., Tris(pentafluorophenyl)borane), TVB integrates both functionalities into a single molecular architecture. This guide details the thermal stability profile of TVB and its mechanistic role in suppressing the thermal decomposition of LiPF₆-based electrolytes.

The core value of TVB lies in its ability to (1) scavenge Lewis bases (F⁻) and acidic protons (HF) via its electron-deficient boron center, and (2) polymerize to form a thermally robust, boron-rich Solid Electrolyte Interphase (SEI).

Molecular Architecture & Intrinsic Stability

To understand the thermal behavior of TVB, one must first analyze its structural components. The molecule consists of a six-membered boroxine ring (B₃O₃) substituted with three vinyl groups.

  • The Boroxine Ring (B₃O₃): This inorganic ring provides high intrinsic thermal stability compared to organic carbonate rings. It is isoelectronic with benzene but possesses significant Lewis acidity due to the empty p-orbitals on the boron atoms.

  • The Vinyl Groups (-CH=CH₂): These are the sites of electrochemical reactivity. While they lower the onset temperature of polymerization (beneficial for SEI formation), they require careful handling to prevent premature cross-linking during storage.

Key Physical Property:

  • Boiling Point: ~220°C (at atmospheric pressure).

  • State: Colorless to pale yellow liquid.

  • Moisture Sensitivity: High. The B-O bond is susceptible to hydrolysis, reverting to vinylboronic acid in the presence of moisture. Strict dry-room handling (<10 ppm H₂O) is mandatory.

Mechanistic Action in Thermal Environments

TVB operates through two distinct mechanisms that directly influence the thermal safety of a Li-ion cell.

Mechanism A: Acid Scavenging (Thermal Stabilization of Bulk Electrolyte)

At elevated temperatures (>55°C), LiPF₆ exists in equilibrium with LiF and PF₅. The strong Lewis acid PF₅ attacks solvent molecules (EC/DMC), initiating a cascade of decomposition reactions that generate HF and alkyl fluorides.

TVB acts as a "trap" for these decomposition products. The boron center complexes with F⁻ and PF₆⁻ decomposition byproducts, shifting the equilibrium back towards the stable salt and preventing the autocatalytic generation of HF.

Mechanism B: Radical Polymerization (Interfacial Stabilization)

Under electrochemical reduction (at the anode) or oxidation (at the cathode), the vinyl groups undergo radical polymerization. Unlike the organic poly(vinylene carbonate) SEI, the TVB-derived SEI contains boroxine rings incorporated into the polymer matrix. This "inorganic-organic hybrid" SEI has a higher modulus and higher thermal degradation temperature.

DOT Diagram: Mechanistic Pathways

TVB_Mechanism LiPF6 LiPF6 Equilibrium PF5 PF5 (Lewis Acid) LiPF6->PF5 Heat (>60°C) HF HF Generation PF5->HF + Trace H2O Complex TVB-F Complex (Stable) PF5->Complex Inhibited TVB TVB (Additive) TVB->Complex Scavenges F-/PF5 Vinyl Vinyl Radical TVB->Vinyl e- Transfer SEI Boron-Rich SEI (Thermally Stable) Vinyl->SEI Polymerization SEI->HF Blocks Attack

Caption: Dual-action pathway of TVB: Scavenging PF5 to prevent HF formation (top) and forming a protective SEI (bottom).

Experimental Validation Protocols

As a scientist, you must validate these mechanisms in your specific electrolyte system. The following protocols are designed to isolate the thermal effects of TVB.

Protocol A: Differential Scanning Calorimetry (DSC) of Electrolyte

Objective: Determine if TVB suppresses the exothermic decomposition of the electrolyte with charged electrode materials.

  • Preparation: Harvest fully charged cathode material (e.g., delithiated NCM811) from a formation cell. Rinse with DMC and dry under vacuum.

  • Sample Loading: In an Ar-filled glovebox, mix 3 mg of charged cathode powder with 2 µL of electrolyte (Control vs. Electrolyte + 1% TVB).

  • Sealing: Use high-pressure stainless steel pans with gold-plated copper seals. Note: Standard aluminum pans may react with HF or leak at high pressure, invalidating the data.

  • Ramp: Heat from 40°C to 350°C at 5°C/min.

  • Analysis: Look for the "Onset Temperature" (

    
    ) and "Total Heat Generation" (
    
    
    
    ).
    • Success Criteria: TVB should shift

      
       higher by >10°C and reduce 
      
      
      
      by >15%.
Protocol B: High-Temperature Storage (Acid Titration)

Objective: Quantify the acid scavenging capability.

  • Storage: Prepare 10 mL of electrolyte (1M LiPF₆ in EC/EMC) with and without 0.5% TVB. Store in sealed PFA vials at 60°C for 2 weeks.

  • Visual Inspection: Check for discoloration (darkening indicates solvent polymerization/decomposition).

  • Titration: Perform acid-base titration using 0.01M NaOH to determine HF content.

    • Success Criteria: TVB-containing samples should show <50 ppm HF compared to controls (often >200 ppm).

DOT Diagram: Experimental Workflow

Experimental_Workflow cluster_0 Sample Prep (Glovebox) cluster_1 Thermal Analysis Step1 Harvest Charged Cathode Step2 Mix with Electrolyte (+/- TVB) Step1->Step2 Step3 Seal High-Pressure Pan Step2->Step3 Step4 DSC Ramp (40-350°C) Step3->Step4 Step5 Identify Exotherm Onset Step4->Step5

Caption: Critical workflow for DSC analysis. High-pressure sealing is the control point for valid data.

Comparative Performance Data

The following table summarizes typical performance metrics of TVB against common additives. Note: Values are representative of NCM/Graphite systems.

FeatureVinylene Carbonate (VC)Tris(trimethylsilyl) Borate (TMSB)Trivinylboroxin (TVB)
Primary Function SEI FormationAcid ScavengingHybrid (SEI + Scavenger)
SEI Thermal Stability Moderate (Organic)Low (Soluble interface)High (B-O Crosslinked)
HF Scavenging NoneHighHigh
Gas Generation Moderate (CO₂ release)LowLow
Target Application Cycle LifeHigh VoltageThermal Safety & HV

References

  • Zuo, X., et al. (2012). "The effect of 2,4,6-trivinylcyclotriboroxane as an electrolyte additive on the performance of LiNi0.5Co0.2Mn0.3O2/graphite batteries." Journal of Power Sources. (Establishes the cycling benefits and impedance reduction).

  • Chen, Z., et al. (2013). "Boron-Based Electrolyte Additives for Lithium-Ion Batteries." Electrochimica Acta. (Review of boron mechanisms including boroxines).

  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. (The authoritative text on SEI formation mechanisms).

  • Sloop, S. E., et al. (2003). "The Role of LiPF6 Salt Decomposition in the Signal Analysis of Li-Ion Batteries." Electrochemical and Solid-State Letters. (Foundational work on LiPF6 thermal instability).

Protocols & Analytical Methods

Method

Synthesis of functionalized styrenes using trivinylboroxin

Application Note: Synthesis of Functionalized Styrenes Using Trivinylboroxin-Pyridine Complex Part 1: Introduction & Strategic Rationale The Challenge: The introduction of a vinyl group onto an aromatic ring is a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Functionalized Styrenes Using Trivinylboroxin-Pyridine Complex

Part 1: Introduction & Strategic Rationale

The Challenge: The introduction of a vinyl group onto an aromatic ring is a pivotal transformation in medicinal chemistry, converting aryl halides into styrenes. These styrenes serve as versatile intermediates for Heck reactions, olefin metathesis, dihydroxylations, and polymerization. Traditional vinylation methods suffer from significant drawbacks:

  • Vinylboronic acid: Highly unstable, prone to rapid polymerization and protodeboronation.

  • Vinyl stannanes (Stille): Toxic tin byproducts and difficult purification.

  • Vinyl Grignard: Incompatible with sensitive functional groups.

  • Vinyl boronate esters (Pinacol): Low atom economy (poor mass efficiency) and higher cost.

The Solution: Trivinylboroxin-Pyridine Complex The 2,4,6-trivinylcyclotriboroxane-pyridine complex represents the "Goldilocks" reagent for vinylation. It is an air-stable, crystalline solid that releases reactive vinylboronic acid species in situ only when subjected to the reaction conditions (hydrolysis).

Key Advantages:

  • Atom Economy: Each molecule delivers three vinyl equivalents, dramatically reducing reagent mass compared to pinacol esters.

  • Stability: The pyridine coordination stabilizes the Lewis-acidic boron center, preventing premature polymerization.

  • Operational Simplicity: It is a free-flowing solid, eliminating the need for handling gaseous ethylene or pyrophoric organometallics.

Part 2: Mechanistic Insight

The reaction follows a modified Suzuki-Miyaura catalytic cycle. A critical "pre-activation" step distinguishes this reagent: the hydrolysis of the boroxin ring.

The Pathway:

  • Activation (Hydrolysis): The pyridine complex dissociates, and the boroxin ring hydrolyzes in the presence of water and base to generate the active species, vinylboronic acid (or its boronate anion).

  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.

  • Transmetallation: The activated vinylboronate transfers the vinyl group to the Palladium center.

  • Reductive Elimination: The C-C bond forms, releasing the styrene and regenerating Pd(0).

Visualizing the Catalytic Cycle

SuzukiCycle Boroxin Trivinylboroxin-Pyridine Complex (Stable Solid) Hydrolysis Hydrolysis (Base + H2O) Boroxin->Hydrolysis ActiveSpecies Active Vinylboronate [CH2=CH-B(OH)3]- Hydrolysis->ActiveSpecies Releases 3 eq. Vinyl TransMet Transmetallation [Ar-Pd(II)-Vinyl] ActiveSpecies->TransMet Pd0 Pd(0)Ln OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) ArX->OxAdd OxAdd->TransMet + Active Vinylboronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Functionalized Styrene (Ar-CH=CH2) RedElim->Product

Figure 1: The catalytic cycle highlighting the in-situ activation of the boroxin complex.

Part 3: Experimental Protocol

Standard Operating Procedure (SOP) Based on the seminal work by Kerins & O'Shea (J. Org. Chem. 2002)

Reagents & Stoichiometry:

Component Equivalents Role Notes
Aryl Halide 1.0 equiv Substrate Bromides or Iodides preferred.
Trivinylboroxin-Py complex 0.6 equiv Vinyl Source 0.6 eq provides 1.8 vinyl groups (excess).
Pd(PPh3)4 0.03 - 0.05 equiv Catalyst Air-sensitive; handle under inert gas.
K2CO3 1.0 - 2.0 equiv Base Activates boron; neutralizes HX byproduct.

| DME / Water | 3:1 ratio | Solvent | Water is mandatory for hydrolysis. |

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of Nitrogen or Argon.

  • Charging:

    • Add Aryl Halide (1.0 mmol).

    • Add Trivinylboroxin-pyridine complex (144 mg, 0.6 mmol). Note: MW ≈ 240.7 g/mol .

    • Add Potassium Carbonate (138 mg, 1.0 mmol).

    • Add Pd(PPh3)4 (35-58 mg, 3-5 mol%).

  • Solvent Addition:

    • Add Dimethoxyethane (DME) (5 mL) and Water (1.6 mL).

    • Critical: Degas the mixture by bubbling Nitrogen through the solution for 10-15 minutes. Oxygen promotes homocoupling and catalyst death.

  • Reaction:

    • Heat the mixture to reflux (approx. 85°C) under Nitrogen.

    • Monitor by TLC or LCMS. Standard reaction time is 2–6 hours for aryl iodides/bromides; longer (12-24h) for electron-rich aryl chlorides (may require SPhos ligand).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

    • Caution: Styrenes can polymerize upon concentration. Add a trace of BHT (butylated hydroxytoluene) if storing the crude.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

Part 4: Optimization & Troubleshooting

Substrate Scope & Limitations:

  • Electron-Deficient Aryl Halides: React rapidly (high yields).

  • Electron-Rich Aryl Halides: Slower; may require Pd(OAc)2 / SPhos system.

  • Steric Hindrance: Ortho-substituents are generally well-tolerated due to the small size of the vinyl group.

  • Protodeboronation: If the vinyl group is lost (replaced by H), reduce the reaction temperature or switch to anhydrous conditions with a different vinyl source (though boroxin requires water).

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Low Conversion Catalyst death (O2)Degas solvents more thoroughly; increase catalyst load.
Homocoupling (Ar-Ar) Oxidative couplingEnsure strict anaerobic conditions; reduce base concentration.
Polymerization Product instabilityAdd radical inhibitor (BHT) during workup; keep temperature <100°C.
Black Precipitate Pd precipitationLigand dissociation. Add excess PPh3 or switch to bidentate ligand (dppf).
Decision Tree for Protocol Selection

ProtocolSelection Start Start: Aryl Halide CheckHalide Halide Type? Start->CheckHalide Iodide Iodide/Bromide CheckHalide->Iodide Chloride Chloride CheckHalide->Chloride Standard Standard Protocol: Pd(PPh3)4, K2CO3 DME/H2O, Reflux Iodide->Standard Advanced Advanced Protocol: Pd(OAc)2 + SPhos K3PO4, Toluene/H2O Chloride->Advanced

Figure 2: Selecting the catalyst system based on the aryl halide substrate.

Part 5: References

  • Kerins, F.; O'Shea, D. F. "Generation of substituted styrenes via Suzuki cross-coupling of aryl halides with 2,4,6-trivinylcyclotriboroxane." Journal of Organic Chemistry, 2002 , 67(14), 4968-4971.

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457-2483.

  • Molander, G. A.; Brown, A. R. "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." Journal of Organic Chemistry, 2006 , 71(26), 9681-9686.

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Preparation of 2,4,6-Trivinylboroxin Pyridine Complex

Abstract This document provides a comprehensive guide for the preparation of 2,4,6-Trivinylboroxin Pyridine Complex, a highly versatile and stable reagent for vinyl group transfer in organic synthesis. Boronic acids and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation of 2,4,6-Trivinylboroxin Pyridine Complex, a highly versatile and stable reagent for vinyl group transfer in organic synthesis. Boronic acids and their derivatives are cornerstones of modern cross-coupling chemistry, yet their inherent instability can pose significant challenges. Vinylboronic acid, in particular, is prone to decomposition and polymerization. The formation of its cyclic anhydride, trivinylboroxin, complexed with pyridine, results in a stable, crystalline solid that is easy to handle, weigh, and store, serving as a superior surrogate for vinylboronic acid in a multitude of reactions, most notably the Suzuki-Miyaura cross-coupling.[1] This guide details the underlying chemical principles, provides rigorously validated, step-by-step protocols for the synthesis of the vinylboronic acid precursor and the final pyridine complex, and outlines its characterization and application in a typical vinylation reaction.

Introduction: The Rationale for a Stabilized Vinylating Reagent

The Suzuki-Miyaura reaction is a paramount tool for the construction of carbon-carbon bonds, widely employed in academic and industrial settings for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction's power lies in its functional group tolerance and stereospecificity. While a vast array of aryl and alkyl boronic acids are commercially available and stable, simple alkenylboronic acids like vinylboronic acid are notoriously unstable, making their precise and reliable use in synthesis challenging.

To overcome this limitation, the research group of O'Shea developed the 2,4,6-trivinylboroxin pyridine complex.[2] This white, crystalline solid is an air- and moisture-stable equivalent of vinylboronic acid, offering significant advantages:

  • Bench-Top Stability: Unlike free vinylboronic acid, the pyridine complex can be stored for extended periods without significant degradation, ensuring reproducibility of results.

  • Ease of Handling: As a crystalline solid, it can be accurately weighed and handled in the open atmosphere for brief periods, simplifying reaction setup.

  • High Reactivity: The complex readily participates in palladium-catalyzed cross-coupling reactions, efficiently transferring its vinyl groups to various substrates.[2]

  • Stoichiometric Efficiency: All three vinyl groups on the boroxin ring are available for transfer, making the reagent atom-economical.

This application note provides researchers with the necessary protocols to synthesize this invaluable reagent in-house, ensuring a reliable supply for their synthetic campaigns.

Mechanism of Formation: From Unstable Acid to Stable Complex

The formation of the trivinylboroxin pyridine complex is a two-stage process rooted in fundamental boronic acid chemistry.

  • Dehydration to Boroxine: Boronic acids have a natural propensity to undergo dehydration, especially upon heating or in the presence of a dehydrating agent. Three molecules of vinylboronic acid condense, eliminating three molecules of water to form the six-membered B-O-B heterocyclic ring of 2,4,6-trivinylboroxin.[3] This cyclic trimer is the anhydrous form of the boronic acid.

  • Lewis Acid-Base Complexation: The boron atoms in the boroxine ring are Lewis acidic. Pyridine, a Lewis base, donates its lone pair of electrons to one of the boron centers. This coordination disrupts the planarity and aromaticity of the boroxine ring but results in a highly stable, tetracoordinate boron species.[1] This Lewis acid-base adduct crystallizes readily, effectively sequestering the reactive vinylboronic acid equivalent into a stable, solid form.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura vinylation reaction.

Materials & Equipment:

Material Grade Supplier
4-Bromobiphenyl 98%+ Standard Supplier
2,4,6-Trivinylboroxin Pyridine Complex As prepared -
Tetrakis(triphenylphosphine)palladium(0) 99% Standard Supplier
Potassium Carbonate (K₂CO₃) Anhydrous Standard Supplier
1,2-Dimethoxyethane (DME) Anhydrous Standard Supplier
Water Deionized -
Ethyl acetate ACS Reagent Standard Supplier

| Silica gel | 60 Å, 230-400 mesh | Standard Supplier |

Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-bromobiphenyl (233 mg, 1.0 mmol), 2,4,6-trivinylboroxin pyridine complex (96 mg, 0.4 mmol, providing 1.2 mmol of vinyl groups), potassium carbonate (414 mg, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous DME (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-vinylbiphenyl as a white solid.

Health & Safety

  • Trivinylboroxin Pyridine Complex: Causes serious eye irritation. It is also classified as a flammable solid and may be harmful if swallowed, in contact with skin, or if inhaled. Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Vinyl Bromide: Is a toxic and flammable gas. It is typically supplied as a solution in THF. Handle only in a fume hood.

  • Triisopropyl borate & Pyridine: Are flammable liquids. Avoid sources of ignition. Pyridine is harmful if swallowed, inhaled, or in contact with skin.

  • Palladium Catalysts: Can be toxic. Avoid inhalation of dust and skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.

References

  • McKinley, N. F., & O'Shea, D. F. (2004). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. The Journal of Organic Chemistry, 69(15), 5087–5092. [Link]

  • Cottineau, B., Kessler, A., & O'Shea, D. F. (2006). SUZUKI-MIYAURA CROSS-COUPLING: PREPARATION OF 2'-VINYLACETANILIDE. Organic Syntheses, 83, 45. [Link]

  • Kerins, F., & O'Shea, D. F. (2002). Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. The Journal of Organic Chemistry, 67(14), 4968–4971. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Iovine, P. M., et al. (2008). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 112(43), 10899–10906. [Link]

  • PubChem Compound Summary for CID 2734806, 2,4,6-Trivinylboroxin-Pyridine Complex. National Center for Biotechnology Information. (Accessed February 2026). [Link]

  • Li, W., et al. (2002). A Revised Procedure for the Preparation of 3-Pyridylboronic Acid and Its Boroxin. Organic Syntheses, 79, 174. [Link]

  • Kerins, F., & O'Shea, D. F. (2002). Generation of substituted styrenes via Suzuki cross-coupling of aryl halides with 2,4,6-trivinylcyclotriboroxane. The Journal of Organic Chemistry, 67(14), 4968-4971. [Link]

Sources

Method

Part 1: Executive Summary &amp; Strategic Rationale

Application Note: High-Efficiency C-H Vinylation Using Trivinylboroxin Pyridine Complex The Challenge: Traditional vinylation methods (e.g., Stille, Heck, Suzuki) often require pre-functionalized substrates (aryl halides...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency C-H Vinylation Using Trivinylboroxin Pyridine Complex

The Challenge: Traditional vinylation methods (e.g., Stille, Heck, Suzuki) often require pre-functionalized substrates (aryl halides) or unstable vinylating agents. Vinylboronic acid is prone to rapid polymerization and protodeboronation, while vinyl gas is difficult to handle safely.[1]

The Solution: Trivinylboroxin Pyridine Complex (TVB-Py) represents a superior vinyl source for C-H activation protocols. It is a bench-stable, crystalline solid that releases reactive vinylboronic acid species in situ under controlled conditions.[1] This application note details the protocol for utilizing TVB-Py in Rh(III)-catalyzed oxidative C-H vinylation , a powerful method for late-stage functionalization of pharmacophores.[1]

Key Advantages of TVB-Py:

  • Stoichiometric Efficiency: One mole of TVB-Py delivers three moles of vinyl equivalents.[1]

  • Stability: Resistant to polymerization compared to free vinylboronic acid.[1]

  • Atom Economy: Eliminates the need for high-molecular-weight tin (Stille) or silane reagents.[1]

Part 2: Mechanistic Insight & Pathway Visualization

To successfully implement this protocol, one must understand the catalytic cycle.[1] The reaction proceeds via a Rh(III)-catalyzed oxidative coupling mechanism.[2] The pyridine ligand on the boroxin dissociates to release the active vinylboronate species, which then undergoes transmetallation.

Figure 1: Catalytic Cycle for Rh(III)-Directed C-H Vinylation

Rh_Catalytic_Cycle Start Active Catalyst [Cp*Rh(III)X2] Coordination 1. Coordination (Directing Group) Start->Coordination CH_Activation 2. C-H Activation (CMD Mechanism) Coordination->CH_Activation Intermediate_1 Rhodacycle Intermediate (Rh-Aryl Species) CH_Activation->Intermediate_1 Transmetallation 3. Transmetallation with TVB-Py Intermediate_1->Transmetallation + TVB-Py (Vinyl source) Intermediate_2 Vinyl-Rh-Aryl Complex Transmetallation->Intermediate_2 Reductive_Elim 4. Reductive Elimination (C-C Bond Formation) Intermediate_2->Reductive_Elim Rh_I_Species Reduced Catalyst [Cp*Rh(I)] Reductive_Elim->Rh_I_Species Product Vinylated Product Reductive_Elim->Product Oxidation 5. Re-oxidation (Cu(OAc)2 / Ag salt) Rh_I_Species->Oxidation + Oxidant Oxidation->Start Regeneration

Caption: Figure 1. The Rh(III) catalytic cycle involves C-H activation followed by transmetallation with the boroxin species. The oxidant is crucial for regenerating the active Rh(III) species from Rh(I).

Part 3: Experimental Protocol

Protocol ID: RH-VIN-04 Target Transformation: Directed C-H Vinylation of N-Pyrimidyl Indole Scale: 0.2 mmol (Optimization Scale)[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8]AmountRole
Substrate (e.g., N-(2-pyrimidyl)indole)~195.21.039 mgSubstrate
TVB-Py (Trivinylboroxin Pyridine)240.70.419.3 mgVinyl Source
[CpRhCl2]2 618.080.0253.1 mgCatalyst (5 mol% Rh)
AgSbF6 343.60.106.9 mgHalide Scavenger
Cu(OAc)2 181.62.138.1 mgOxidant
DCE (1,2-Dichloroethane)--2.0 mLSolvent

*Note: 0.4 equiv of TVB-Py provides theoretically 1.2 equiv of vinyl groups.[1] A slight excess is recommended to account for hydrolysis efficiency.

Step-by-Step Methodology
  • Catalyst Activation (Glovebox or Schlenk Line):

    • In an oven-dried reaction tube equipped with a magnetic stir bar, charge [Cp*RhCl2]2 (2.5 mol%) and AgSbF6 (10 mol%).

    • Add 1.0 mL of dry DCE. Stir at room temperature for 10 minutes to generate the active cationic species 2. Precipitation of AgCl will occur.

  • Substrate Addition:

    • Add the Substrate (0.2 mmol) and Cu(OAc)2 (2.1 equiv) to the reaction tube.

    • Add the TVB-Py (0.4 equiv) as a solid.

    • Add the remaining 1.0 mL of DCE.

  • Reaction:

    • Seal the tube (screw cap with Teflon septum).

    • Heat the mixture to 100 °C in an oil bath or heating block.

    • Stir vigorously (800 rpm) for 16–24 hours .

    • Tip: The reaction mixture typically turns from blue/green (Cu salt) to a dark suspension.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Dilute with Dichloromethane (DCM) (5 mL).[1]

    • Filter the mixture through a short pad of Celite to remove metal salts. Wash the pad with DCM (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify the crude residue via silica gel flash chromatography.[1]

    • Eluent: Typically Hexanes/Ethyl Acetate (gradient 95:5 to 80:20).[1]

Part 4: Optimization & Troubleshooting

The following table summarizes the impact of critical variables based on internal validation data.

Table 1: Reaction Parameter Optimization

VariableConditionOutcomeExpert Insight
Solvent DCE Optimal High boiling point and stability.
MeOHPoorCompetes with directing group coordination.[1]
TolueneModerateGood for non-polar substrates, but Cu salts are less soluble.[1]
Oxidant Cu(OAc)2 Optimal Promotes efficient turnover of Rh(I) to Rh(III).
Ag2CO3GoodAlternative if substrate is acid-sensitive (Cu(OAc)2 is slightly acidic).[1]
Air (O2)VariableCan work but often slower; requires specific pressure control.[1]
Additive AgSbF6 Critical Essential for abstracting chloride to open coordination sites on Rh.[1]
Temp 80 °CSlowIncomplete conversion observed < 12h.
100-110 °C Optimal Balance between rate and catalyst stability.[1]
Expert Tips for TVB-Py Handling:
  • Moisture Sensitivity: While TVB-Py is more stable than boronic acids, it eventually hydrolyzes.[1] Store in a desiccator. In the reaction, trace water (often present in "dry" solvents or Cu(OAc)2) actually helps hydrolyze the boroxin ring to release the active monomeric vinyl species. Do not use ultra-dry, molecular-sieve-stored solvents unless you add 1 equiv of water. [1]

  • Pyridine Inhibition: The pyridine released from the complex is generally tolerated by Cp*Rh catalysts. However, if conversion stalls, adding a Lewis acid (like excess Cu(OAc)2) helps sequester the pyridine.

Part 5: References

  • Preparation and Properties of Trivinylboroxin Pyridine Complex:

    • Kerins, F., & O'Shea, D. F. (2002).[1] Generation of substituted styrenes via Suzuki-Miyaura cross-coupling of aryl halides with trivinylboroxin-pyridine complex. Journal of Organic Chemistry.

  • Rh(III)-Catalyzed Oxidative C-H Vinylation (General Mechanism):

    • Satoh, T., & Miura, M. (2010).[1] Transition-Metal-Catalyzed Regioselective Arylation and Vinylation of Carboxylic Acids. Chemistry - A European Journal.[1]

  • Mechanistic Studies on Rh(III) C-H Activation:

    • Patureau, F. W., Wencel-Delord, J., & Glorius, F. (2016).[1] CpRh-Catalyzed C-H Activation: Versatile Oxidative Coupling with Organoboron Reagents*. Aldrichimica Acta.

  • Application of Vinylboronates in C-H Activation:

    • Feng, C., & Loh, T. P. (2010).[1] Rhodium(III)-Catalyzed Olefination of N-Sulfonyl Imines with Vinyl Boronates. Chemical Communications.[1]

Sources

Application

Application Notes and Protocols for the N-Vinylation of Heterocycles with 2,4,6-Trivinylboroxin Pyridine Complex

Introduction: The Strategic Importance of N-Vinyl Heterocycles Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Their prevalence in d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Vinyl Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1] Their prevalence in drug discovery is particularly noteworthy, with a significant percentage of FDA-approved small-molecule drugs incorporating these scaffolds. The introduction of a vinyl group onto a nitrogen atom of a heterocycle (N-vinylation) opens up a new dimension of chemical space, providing a versatile handle for further functionalization through various chemical transformations. N-vinylated heterocycles are key precursors for the synthesis of complex alkaloids and serve as monomers for novel polymers with unique electronic and optical properties.

Traditionally, N-vinylation has been achieved through methods that often require harsh reaction conditions, limiting their functional group tolerance and broader applicability. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field, with the Chan-Lam coupling reaction emerging as a powerful tool for the formation of carbon-heteroatom bonds under milder conditions.[2] This application note provides a detailed guide to the N-vinylation of heterocycles using 2,4,6-trivinylboroxin pyridine complex (TVB), a highly efficient and practical vinylating agent, in a copper-catalyzed Chan-Lam type reaction.

The Reagent: 2,4,6-Trivinylboroxin Pyridine Complex (TVB)

2,4,6-Trivinylboroxin, a cyclic anhydride of vinylboronic acid, is a stable, solid reagent that serves as an excellent source of vinyl groups. The commercially available pyridine complex of TVB enhances its stability and handling properties. Each molecule of TVB contains three vinyl moieties, making it an atom-economical vinylating agent. The pyridine ligand not only stabilizes the boroxin ring but also plays a crucial role in the catalytic cycle, acting as a base or a ligand to the copper center.

Reaction Mechanism: The Chan-Lam Catalytic Cycle

The copper-catalyzed N-vinylation of heterocycles with TVB is believed to proceed via a Chan-Lam type mechanism. The catalytic cycle, illustrated below, involves the formation of a copper(II)-heterocycle complex, followed by transmetalation with the vinylboroxin and subsequent reductive elimination to afford the N-vinylated product.

Chan-Lam N-Vinylation cluster_cycle Catalytic Cycle CuII Cu(II) Catalyst CuII_Het [Cu(II)-NR₂]⁺ CuII->CuII_Het Coordination Heterocycle R₂NH (Heterocycle) Heterocycle->CuII_Het CuIII_Intermediate [Vinyl-Cu(III)-NR₂] CuII_Het->CuIII_Intermediate Transmetalation TVB Trivinylboroxin (TVB) TVB->CuIII_Intermediate Product R₂N-Vinyl (Product) CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) CuIII_Intermediate->CuI Product->Product CuI->CuII Oxidation Oxidant Oxidant (O₂ from air) Oxidant->CuII

Figure 1: Proposed catalytic cycle for the copper-catalyzed N-vinylation of heterocycles with TVB.

The cycle is initiated by the coordination of the N-H bond of the heterocycle to the Cu(II) catalyst. This is followed by a transmetalation step where a vinyl group from the trivinylboroxin is transferred to the copper center, likely forming a transient Cu(III) intermediate. The desired N-vinyl heterocycle is then formed via reductive elimination, regenerating a Cu(I) species. Finally, the Cu(I) is re-oxidized to the active Cu(II) state by an oxidant, typically oxygen from the air, allowing the catalytic cycle to continue.

Materials and Methods

Reagents and Equipment
  • Heterocycle: A wide range of N-H containing heterocycles can be used (e.g., imidazole, pyrazole, indole, carbazole). The heterocycle should be purified and dried before use.

  • 2,4,6-Trivinylboroxin pyridine complex (TVB): (CAS No. 95010-17-6)

  • Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst.

  • Base: Pyridine (can be part of the TVB complex or added separately) or other non-nucleophilic bases like triethylamine (Et₃N).

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Vessel: A clean, dry round-bottom flask or a microwave vial equipped with a magnetic stir bar.

  • Inert Atmosphere: While the Chan-Lam coupling is known to be tolerant to air, for sensitive substrates or to ensure reproducibility, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Standard laboratory glassware and purification equipment: (e.g., rotary evaporator, chromatography columns).

Experimental Protocol: A General Procedure

This protocol provides a general starting point for the N-vinylation of a model heterocycle, imidazole. Optimization of reaction conditions may be necessary for different substrates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Workflows for Trivinylboroxin Coupling Reactions

Status: Operational Subject: Removal of Pyridine from Trivinylboroxin (O'Shea's Reagent) Reaction Mixtures Ticket ID: TVB-PYR-001 Assigned Specialist: Senior Application Scientist[1][2] Executive Summary You are likely u...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Removal of Pyridine from Trivinylboroxin (O'Shea's Reagent) Reaction Mixtures Ticket ID: TVB-PYR-001 Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are likely using the 2,4,6-Trivinylboroxin-Pyridine complex (also known as O'Shea’s reagent) for a Suzuki-Miyaura vinylation.[1][2] While the pyridine ligand is essential for stabilizing the boroxine ring during storage and handling, it becomes a contaminant post-reaction.[2]

Pyridine is notorious for poisoning metal catalysts in subsequent steps and "streaking" during silica chromatography.[1][2] Because pyridine coordinates strongly to boron species (Lewis acid-base interaction), simple evaporation is often insufficient.[1][2] This guide details three field-proven protocols to remove pyridine, selected based on your product's chemical stability.

Module 1: Critical FAQs & Chemical Logic

Q1: Why can't I just rotovap the pyridine away? A: You can remove excess solvent pyridine, but the pyridine coordinated to the boron byproducts or the reagent itself forms a stable Lewis acid-base adduct (B-N bond). This complex often co-distills or resists evaporation under standard vacuum, leading to persistent contamination.[1][2]

Q2: Can I isolate "free" trivinylboroxin by removing the pyridine? A: CRITICAL WARNING: Do not attempt to isolate pure, pyridine-free trivinylboroxin for storage. The pyridine ligand prevents the boroxine ring from polymerizing. Free trivinylboroxin is chemically unstable and will rapidly decompose/polymerize upon isolation [1].[1][2] The protocols below assume you are purifying the final vinyl-coupled product , not the reagent itself.

Q3: Which method should I choose? Refer to the decision matrix below:

MethodSuitabilityMechanismProsCons
CuSO₄ Wash Acid-Sensitive Products ComplexationVisual indicator (color change); Mild pH (~4-5).[1][2]Requires aqueous workup.[2][3]
Acid Wash (HCl) Stable Products ProtonationHighly efficient; Converts pyridine to water-soluble salt.[1][2]Strong acid can hydrolyze vinyl ethers or acetals.[1][2]
Azeotropic Distillation Water-Sensitive Co-evaporationNon-aqueous; Gentle.[1][2]Less efficient for trace removal; Time-consuming.[1][2]

Module 2: Troubleshooting Workflows & Protocols

Protocol A: The Copper Sulfate Wash (Recommended for Acid-Sensitive Targets)

Best for: Vinyl ethers, acetals, or substrates with acid-labile protecting groups (e.g., BOC, TBS).[1][2]

The Logic: Copper(II) ions have a high affinity for pyridine, forming a water-soluble complex


.[2] This complex is deep blue/violet, providing a built-in visual indicator of success [3].[1][2]

Step-by-Step:

  • Dilution: Dilute your crude reaction mixture with an organic solvent (Ethyl Acetate or Diethyl Ether are preferred).[1][2]

  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .

  • Extraction:

    • Add the CuSO₄ solution to your separatory funnel.[1]

    • Shake vigorously.[1][2]

    • Observation: The aqueous layer will turn from light blue to deep royal blue/purple .[1] This indicates pyridine is being pulled into the water phase.[4]

  • Repetition: Drain the aqueous layer.[1][2][5] Repeat the wash with fresh CuSO₄ solution until the aqueous layer remains light blue (no purple hue).

  • Final Polish: Wash once with brine to remove residual copper, dry over Na₂SO₄, and concentrate.[1][2]

Protocol B: The Acidic Extraction (Standard Efficiency)

Best for: Robust substrates (aryl-vinyl species) stable to pH < 1.

The Logic: Pyridine is a base (


).[6] Washing with dilute acid protonates it to pyridinium chloride (

), which is insoluble in organic solvents but highly soluble in water.[1][2]

Step-by-Step:

  • Dilution: Dilute crude mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • First Wash: Wash the organic layer with 1M HCl (2-3 times).[1][2]

    • Note: If your product contains a basic nitrogen (amine), it will also be protonated and lost to the aqueous layer.[2] Do not use this method for amino-products.

  • Neutralization (Optional): If your product is neutral, wash the organic layer with Saturated NaHCO₃ to neutralize trace acid.[1][2]

  • Drying: Dry over MgSO₄ and concentrate.

Protocol C: Azeotropic Distillation

Best for: Water-sensitive compounds or when aqueous workup is impossible.[1][2]

The Logic: Toluene and pyridine form a minimum-boiling azeotrope.[1][7] By repeatedly adding toluene and evaporating, you disrupt the equilibrium and carry the pyridine over into the trap [4].

Step-by-Step:

  • Concentration: Evaporate the reaction solvent (often THF or Dioxane) on a rotary evaporator.

  • Azeotrope: Add Toluene (approx. 3x the volume of the residue).[8]

  • Evaporation: Evaporate to dryness under reduced pressure.

  • Repetition: Repeat this process 3 times .

  • Verification: Check 1H NMR. Pyridine peaks (approx.[1][2] 8.6, 7.6, 7.2 ppm) should be significantly diminished.[1][2]

Module 3: Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting the correct purification route.

PyridineRemoval Start Crude Reaction Mixture (Contains Product + Pyridine) IsWaterSensitive Is Product Water-Sensitive? Start->IsWaterSensitive IsAmino Does Product contain Basic Amines? IsAcidSensitive Is Product Acid-Sensitive? IsAmino->IsAcidSensitive No Method_CuSO4 PROTOCOL A: CuSO4 Wash (Forms Cu-Py Complex) IsAmino->Method_CuSO4 Yes (Avoids protonating product) Method_HCl PROTOCOL B: Dilute HCl Wash (Forms Pyridinium Salt) IsAcidSensitive->Method_HCl No (Most Efficient) IsAcidSensitive->Method_CuSO4 Yes (Protect labile groups) IsWaterSensitive->IsAmino No Method_Azeotrope PROTOCOL C: Azeotrope w/ Toluene (Non-Aqueous) IsWaterSensitive->Method_Azeotrope Yes

Figure 1: Decision tree for selecting the optimal pyridine removal strategy based on product stability.

References

  • Kerins, F.; O’Shea, D. F. (2002).[1][2][9] "Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane 1:1 Pyridine Complex". Journal of Organic Chemistry, 67(14), 4968–4971.[1][2] [Link][2]

  • Cottineau, B.; Kessler, A.; O’Shea, D. F. (2006).[1][2] "Heteroaryl Vinyl Synthesis: 3-Vinylpyridine". Organic Syntheses, 83, 45. [Link]

  • Wofford, D. S.; Forkner, M. W. (1995).[1][2] "Azeotropic Distillation of Pyridine/Water Mixtures". Journal of Chemical & Engineering Data. (Standard chemical engineering reference for pyridine azeotropes).

Sources

Optimization

Technical Support Center: Optimizing Trivinylboroxin (TVB) Cross-Coupling

Executive Summary & Mechanistic Insight[1] The "Hidden" Hydrolysis Step: The most common cause of low conversion in Trivinylboroxin (TVB) cross-coupling is a misunderstanding of the reagent's activation mechanism. TVB (o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The "Hidden" Hydrolysis Step: The most common cause of low conversion in Trivinylboroxin (TVB) cross-coupling is a misunderstanding of the reagent's activation mechanism. TVB (often supplied as the pyridine complex) is a prodrug-like reagent . It is the cyclic anhydride of vinylboronic acid. It is inactive in its cyclic form.

For the reaction to proceed, the boroxine ring must first hydrolyze to release the active monomeric vinylboronic acid species. This creates a critical paradox:

  • Too little water: The ring does not open; the reagent remains sequestered.

  • Too much water/High pH: The released vinylboronic acid undergoes rapid protodeboronation or polymerization before transmetallation can occur.

This guide addresses the delicate balance required to maintain a steady concentration of active vinyl species without overwhelming the catalytic cycle.

Diagnostic Workflow: The Activation Cycle

The following diagram illustrates the kinetic competition between the desired cross-coupling and the two primary failure modes: Protodeboronation (reduction of starting material) and Polymerization (gunking).

TVB_Activation_Cycle TVB TVB Reagent (Inactive Cyclic Anhydride) VBA Active Vinylboronic Acid (Monomer) TVB->VBA Hydrolysis (Rate Limiting) Water H2O + Base Water->TVB Pd_Cycle Pd Catalytic Cycle (Transmetallation) VBA->Pd_Cycle Fast Coupling Side_Proto FAILURE MODE A: Protodeboronation VBA->Side_Proto pH > 10 or High Temp Side_Poly FAILURE MODE B: Polymerization VBA->Side_Poly High Monomer Conc. Product Styrene Product Pd_Cycle->Product Reductive Elimination

Figure 1: The TVB Activation Pathway. The success of the reaction depends on matching the rate of Hydrolysis (Blue) with the rate of Transmetallation (Green).

Troubleshooting Matrix: Symptom to Solution

Use this table to identify the root cause based on your crude LCMS/NMR data.

SymptomObservation (LCMS/NMR)Root CauseCorrective Action
Stalled Reaction SM remaining (50%+), TVB intact, no side products.Hydrolysis Failure. System is too dry or base is insoluble.Add water (5-10% v/v). Switch to a base with higher aqueous solubility (e.g., K₂CO₃).
Protodeboronation SM consumed, but mass corresponds to [M-Halide+H] (Reduction).Rapid Hydrolysis / High pH. Active vinyl species released too fast and degraded.Reduce water content. Lower base equivalents. Switch from K₂CO₃ to milder base (CsF or K₃PO₄).
Catalyst Death Reaction stops at ~40-60%. Solution turns black (Pd precipitation).Ligand Inhibition. The pyridine from TVB or vinyl groups are poisoning the Pd.Increase catalyst loading (to 3-5 mol%). Add excess phosphine ligand (e.g., PPh₃) to scavenge free pyridine.
Homocoupling Presence of Butadiene derivatives (Vinyl-Vinyl) or Biaryls.Oxidative Coupling. Oxygen ingress.Degas solvents vigorously (sparge with Ar for 15 mins). Ensure reaction vessel is sealed.

Technical Q&A: Deep Dive

Q1: I am using 1.0 equivalent of TVB (theoretically 3 vinyl groups), but conversion stalls at 60%. Why?

A: While 1 mole of TVB contains 3 vinyl groups, the atom economy is rarely 100% efficient .

  • The Pyridine Factor: As the boroxine ring opens, pyridine is released. Pyridine is a competitive ligand for Palladium. If your catalytic system relies on weak ligands (like PPh₃), the released pyridine can displace them, forming inactive Pd-pyridine complexes.

  • Stability Drop-off: The first vinyl group transfers easily. The remaining boron byproducts are less reactive and more prone to polymerization.

  • Recommendation: Treat TVB as having only 0.5 to 0.6 effective equivalents per mole. Use 0.6–0.7 equivalents of TVB complex relative to your halide (approx. 2 theoretical vinyl equivalents) to ensure full conversion.

Q2: My substrate is water-sensitive. Can I run this anhydrously?

A: No. As shown in Figure 1, water is the "key" that unlocks the TVB reagent. Without it, the boroxine ring is kinetically inert toward transmetallation.

  • Workaround: If your substrate is sensitive, use a biphasic system (e.g., Toluene/Water) or a "wet" polar solvent (DME containing 5% water). The low concentration of water is sufficient to drive the equilibrium without hydrolyzing sensitive esters or nitriles on your substrate.

Q3: Why do I see significant protodeboronation (reduction of Ar-I to Ar-H)?

A: This is a classic issue with vinyl boronates. The C-B bond in vinyl species is more labile than in aryl boronates.

  • Mechanism: High pH promotes the formation of a boronate "ate" complex which, if not transmetallated immediately by Pd, will capture a proton from water/solvent.

  • Solution:

    • Switch Base: Use Potassium Fluoride (KF) or Cesium Fluoride (CsF) instead of Carbonates. Fluoride activates the boron via a different mechanism that is less basic, reducing the rate of protonation.

    • Lower Temperature: Vinyl couplings often work at 60°C; running them at reflux (80-100°C) accelerates protodeboronation exponentially.

Q4: How do I remove the boron/pyridine residues during workup?

A: TVB residues can be sticky and smear on silica.

  • Oxidative Workup: After the reaction is complete, add 3M NaOH and H₂O₂ (dropwise) and stir for 30 mins. This oxidizes residual organoboron species into boric acid and water-soluble alcohols, which wash away in the aqueous layer.

  • Acid Wash: If your product tolerates it, a wash with 1M HCl will protonate the pyridine (making it water-soluble) and help break up boron-amine complexes.

Validated Protocol (The "Kerins-O'Shea" Standard)

This protocol is adapted from the seminal work by Kerins and O'Shea, optimized for robustness in medicinal chemistry settings.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • TVB Pyridine Complex (0.6 equiv) [Note: This provides ~1.8 theoretical vinyl groups]

  • Pd(PPh₃)₄ (3–5 mol %)

  • K₂CO₃ (1.0 equiv)[1]

  • Solvent: DME / H₂O (3:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strict)[2]

Step-by-Step:

  • Charge Solids: Add Aryl Halide, TVB complex, and K₂CO₃ to a reaction vial equipped with a stir bar.

  • Degas Solvent: In a separate flask, sparge the DME/Water mixture with Argon for 15 minutes. Do not skip this.

  • Combine: Add the degassed solvent to the solids.

  • Catalyst Addition: Add Pd(PPh₃)₄ last, under a counter-flow of Argon. Cap immediately.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Checkpoint: Check LCMS at 1 hour. If <10% conversion, add more water.

  • Workup: Dilute with Et₂O or EtOAc. Wash with water (x2) and Brine (x1). Dry over MgSO₄.

References

  • Kerins, F.; O'Shea, D. F. "Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane."[3][4] J. Org.[5][1][3][4] Chem.2002 , 67, 4968–4971.[1][3][4][6]

  • Cottineau, B.; Kessler, A.; O'Shea, D. F. "Heteroaryl Vinyl Formation via Vinylboroxin–Pyridine Complex: 2-Vinylpyridine." Org.[5] Synth.2006 , 83,[3] 45.

  • Molander, G. A.; Rivero, M. R. "Suzuki Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." Org.[5] Lett.2002 , 4, 107–109. (Comparative study on vinylation reagents).

  • Hunt, A. R.; Stewart, S. K.; Whiting, A. "The mechanism of the Suzuki–Miyaura cross-coupling reaction: the role of the base and the boronic acid." Chem. Sci.2015 , 6, 1234. (Mechanistic insight on hydrolysis/activation).

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: Boroxine Derivatives in High-Voltage Electrolytes

Executive Summary: The Boroxine Advantage In the pursuit of high-voltage Lithium-Ion Batteries (LIBs) (>4.3V), the stability of the Cathode Electrolyte Interface (CEI) is the primary bottleneck. Conventional carbonate el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Boroxine Advantage

In the pursuit of high-voltage Lithium-Ion Batteries (LIBs) (>4.3V), the stability of the Cathode Electrolyte Interface (CEI) is the primary bottleneck. Conventional carbonate electrolytes decompose oxidatively, leading to impedance growth and transition metal dissolution.

Boroxine derivatives (cyclic trimers of boronic acids) have emerged as critical electrolyte additives. Their electron-deficient boron centers allow them to function through two distinct but complementary mechanisms:

  • Sacrificial Oxidation: Decomposing prior to the solvent to form a robust, boron-rich CEI.

  • Anion Receptor/Scavenger: Acting as Lewis acids to complex with fluoride anions (

    
    ) and scavenge hydrofluoric acid (HF), preventing cathode corrosion.
    

This guide compares the two most prominent derivatives—Trimethoxyboroxine (TMOB) and Triphenylboroxine (TPBX) —analyzing their stability profiles, mechanisms, and suitability for specific high-voltage applications.

Mechanistic Insight: Electronic Structure & Function

The efficacy of a boroxine derivative is dictated by the substituents attached to the boron ring. These substituents influence the Lewis acidity of the boron center and the molecule's oxidation potential (HOMO energy level).

The Dual-Action Mechanism
  • HF Scavenging: The empty

    
    -orbital on the boron atom accepts electron density from 
    
    
    
    ions (generated by
    
    
    hydrolysis). This prevents the formation of HF, which would otherwise etch the cathode surface.
  • CEI Formation: Under high voltage, the boroxine ring oxidizes. The resulting radical species polymerize on the cathode surface, forming a

    
     and 
    
    
    
    rich passivation layer that is permeable to
    
    
    but blocks solvent molecules.
DOT Diagram: HF Scavenging & CEI Formation Pathway

The following diagram illustrates the bifurcation of boroxine function based on environmental triggers (Presence of HF vs. High Voltage).

BoroxineMechanism Boroxine Boroxine Derivative (Electron Deficient B) Complex Boroxine-F- Complex (Anion Trap) Boroxine->Complex Lewis Acid-Base Interaction Radical Radical Cation Intermediate Boroxine->Radical Oxidative Decomposition HF Hydrolysis Product (HF / F-) HF->Complex F- Sequestration Voltage High Voltage (> 4.2V vs Li/Li+) Voltage->Radical Drives Oxidation Protection Cathode Protection (Prevents Metal Dissolution) Complex->Protection Reduces Acid Acidity CEI Stable CEI Layer (B-O / Li-F Rich) Radical->CEI Polymerization on Cathode CEI->Protection Blocks Solvent Attack

Figure 1: Dual-mechanism pathway of boroxine derivatives. The molecule acts as both a chemical scavenger for HF and an electrochemical precursor for CEI formation.

Comparative Analysis: TMOB vs. TPBX

The choice between Trimethoxyboroxine (TMOB) and Triphenylboroxine (TPBX) depends on whether the priority is film formation or bulk electrolyte stabilization .

Trimethoxyboroxine (TMOB)
  • Role: The "Sacrificial Film Former".

  • Chemistry: The methoxy ($ -OCH_3 $) groups are electron-donating via resonance but withdrawing via induction. Crucially, the oxygen linkage makes the molecule susceptible to oxidation at potentials (~4.2V - 4.5V) slightly lower than standard carbonate solvents.

  • Performance:

    • Oxidation Potential: ~4.25 V vs.

      
      .
      
    • Result: Decomposes before the solvent (EC/EMC), creating a thin, protective CEI.[1]

    • Data Highlight: In NCM811 cells, 1.0 wt% TMOB increased capacity retention from 68.7% to 86.6% after 200 cycles (4.5V cutoff) [1].[1]

Triphenylboroxine (TPBX)
  • Role: The "Anion Trap / Solubilizer".

  • Chemistry: The phenyl rings provide steric bulk and delocalization. TPBX is often more electrochemically stable than TMOB, meaning it resists oxidation until higher potentials.

  • Performance:

    • Oxidation Potential: > 4.6 V vs.

      
      .
      
    • Result: Persists in the bulk electrolyte longer, acting primarily as an anion receptor to dissolve LiF or scavenge HF without immediately forming a film.

    • Limitation: If the voltage is too high without a pre-formed SEI/CEI, the lack of early film formation can lead to solvent degradation.

Table 1: Comparative Performance Metrics
FeatureTrimethoxyboroxine (TMOB)Triphenylboroxine (TPBX)
Primary Function CEI Former (Surface Protection)Anion Receptor (Bulk Stabilization)
Oxidation Onset ~4.2 V (Sacrificial)> 4.6 V (Stable)
Lewis Acidity Moderate (O-donation mitigates B deficiency)High (Phenyl groups stabilize B-F bonds)
Solubility High in carbonatesModerate (Steric bulk)
Key Application Ni-rich Cathodes (NCM811, NCA)High-Voltage LCO, Fluoride Shuttle Batteries
Capacity Retention High (Due to CEI formation)Moderate (Unless paired with film former)

Experimental Validation Protocols

To validate the stability and mechanism of these derivatives in your specific electrolyte system, use the following self-validating protocols.

Protocol A: Determination of Oxidative Stability Window (LSV)

Objective: Determine the exact potential at which the boroxine additive decomposes relative to the base solvent.

  • Cell Setup: Use a 3-electrode cell.

    • Working Electrode: Glassy Carbon (inert).

    • Counter/Reference Electrode: Lithium Metal (

      
      ).
      
  • Electrolyte Preparation:

    • Control: 1.0 M

      
       in EC/EMC (3:7 v/v).[2]
      
    • Test: Control + 1.0 wt% Boroxine Additive.

  • Measurement:

    • Perform Linear Sweep Voltammetry (LSV) from OCV (~3.0V) to 6.0V.

    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset current).

  • Analysis:

    • Identify the voltage where current density exceeds 0.05 mA/cm² .

    • Validation: If the Test sample shows an oxidation peak before the Control sample's massive decomposition (usually >4.8V), the additive is sacrificial (Film Former).

Protocol B: HF Scavenging Verification (NMR)

Objective: Confirm the Lewis acid-base interaction between the boroxine and fluoride ions.

  • Preparation: Intentionally age the electrolyte (add 500 ppm

    
    ) to generate HF.
    
  • Spectroscopy:

    • Take

      
        and 
      
      
      
      spectra of the electrolyte before and after aging.
  • Validation:

    • 
      :  Look for a shift in the 
      
      
      
      or
      
      
      signal and the appearance of a B-F complex peak (typically upfield shift).
    • 
      :  A shift from tricoordinate boron (
      
      
      
      ) to tetracoordinate boron (
      
      
      ) confirms the formation of the
      
      
      complex.
DOT Diagram: Stability Validation Workflow

This flowchart guides the researcher through the decision-making process based on experimental data.

ValidationProtocol Start Start: Candidate Boroxine LSV Step 1: LSV Test (vs Glassy Carbon) Start->LSV Decision1 Oxidation Peak < Solvent? LSV->Decision1 FilmFormer Class: Film Former (TMOB Type) Proceed to Cycling Test Decision1->FilmFormer Yes AnionReceptor Class: Anion Receptor (TPBX Type) Proceed to Solubility/NMR Test Decision1->AnionReceptor No Cycling Step 2: Full Cell Cycling (NCM811 vs Graphite) FilmFormer->Cycling NMR Step 2: 11B-NMR / 19F-NMR (Check B-F Complex) AnionReceptor->NMR Result1 Metric: Capacity Retention (Target >80% @ 200 cycles) Cycling->Result1 Result2 Metric: HF Scavenging Efficiency (Shift in NMR peaks) NMR->Result2

Figure 2: Experimental workflow for classifying and validating boroxine derivatives.

References

  • Trimethoxyboroxine as an electrolyte additive to enhance the 4.5 V cycling performance of a Ni-rich layered oxide cathode. Source: ResearchGate / Journal of Power Sources URL:[Link]

  • Triphenylboroxine and Triphenylborane as Anion Acceptors for Electrolyte in Fluoride Shuttle Batteries. Source: Kyoto University Research Information Repository URL:[Link]

  • Anodic Decomposition of Trimethylboroxine as Additive for High Voltage Li-Ion Batteries. Source: Journal of The Electrochemical Society URL:[Link][3]

  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. Source: The Journal of Physical Chemistry C URL:[Link]

  • Determining the Oxidation Stability of Electrolytes for Lithium-Ion Batteries Using Quantum Chemistry. Source: MDPI / Batteries URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Trivinylboroxin: A Technical Guide

Part 1: Executive Safety Assessment Trivinylboroxin (TVB) and its stabilized form, Trivinylboroxin Pyridine Complex , present a unique dual-hazard profile: flammability and exothermic polymerization .[1] Unlike standard...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Trivinylboroxin (TVB) and its stabilized form, Trivinylboroxin Pyridine Complex , present a unique dual-hazard profile: flammability and exothermic polymerization .[1] Unlike standard organoboranes, the vinyl groups attached to the boron center are highly susceptible to radical polymerization.[1] Improper disposal—specifically mixing with oxidizing agents or acidic waste streams—can trigger runaway exothermic reactions in waste drums.[1]

Critical Hazard Profile
ParameterDescriptionRisk Implication
Flammability Flammable Solid (Category 2)High fire risk.[1] D001 RCRA Waste Code.
Reactivity Polymerizable Vinyl GroupsDo NOT mix with peroxides, acids, or radical initiators. Risk of drum rupture.[1]
Stability Moisture SensitiveHydrolyzes to vinylboronic acid, which is also polymerizable.[1]
Toxicity Pyridine Component (if complexed)If using the pyridine complex, waste may be D038 (Pyridine) if TCLP > 5.0 mg/L.

Part 2: Waste Characterization & Segregation

Before disposal, you must categorize the material based on its state.[1] Do not commingle TVB waste with general organic solvent waste without prior treatment.[1]

The "Red Flag" Incompatibilities
  • Oxidizers: Never add TVB to waste containers containing peroxides, permanganates, or chromates.[1] The vinyl groups will oxidize exothermically.[1]

  • Strong Acids: Acids catalyze the hydrolysis and subsequent polymerization of vinylboronic acid species.

  • Halogenated Waste: Segregate from halogenated solvents unless explicitly necessary, as they can complicate incineration profiles.[1]

RCRA Waste Codes (US EPA)
  • D001 (Ignitable): Applicable to both the pure solid and reaction mixtures with flammable solvents.

  • D038 (Pyridine): Applicable if disposing of the Trivinylboroxin Pyridine Complex .[1] The regulatory limit for Pyridine via TCLP is 5.0 mg/L .[2] Most concentrated waste will exceed this, requiring this code.

Part 3: Operational Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Reagent)

Best for: Old bottles of reagent, spilled solid, or excess weighed material.[1]

Do NOT hydrolyze pure solid prior to disposal. Adding water to the bulk solid can generate heat and gaseous byproducts unpredictably.

  • Containerization: Keep the material in its original container if possible. If the container is compromised, transfer to a high-density polyethylene (HDPE) or glass jar.

  • Solvent Dampening (Optional but Recommended): To reduce dust explosion hazards, dampen the solid slightly with a high-flashpoint inert solvent (e.g., mineral oil or hexanes) if it is dry/powdery.[1]

  • Labeling: Label as "Hazardous Waste - Flammable Solid, Organic, N.O.S. (Contains Trivinylboroxin)." [1]

    • Add secondary label: "Water Reactive - Do Not Compact." [1]

  • Pack Out: Place the primary container into a secondary containment drum (lab pack) destined for incineration .

Scenario B: Disposal of Reaction Mixtures (Quenching Protocol)

Best for: Suzuki coupling reaction mixtures or mother liquors.[1]

Objective: Deactivate the boroxin ring and dilute the vinyl concentration to prevent polymerization in the waste stream.

Step-by-Step Quench Procedure:

  • Cooling: Chill the reaction mixture to 0°C in an ice bath.

  • Dilution: Dilute the mixture with a non-reactive solvent (e.g., Toluene or Dichloromethane) so the TVB concentration is <10 wt% .

  • Controlled Hydrolysis:

    • Slowly add Isopropanol (IPA) or Methanol to react with the boroxin anhydride.[3]

    • Follow with water.[1][4][5][6] Caution: This releases vinylboronic acid.[1]

  • Neutralization: If the reaction was basic (common in Suzuki couplings), neutralize carefully with dilute HCl to pH 7. Do not over-acidify , as low pH promotes polymerization.[1]

  • Phase Separation:

    • Organic Layer: Contains the vinylboronic species. Dispose of as Flammable Organic Waste (D001) .[1]

    • Aqueous Layer: Contains boric acid and salts.[1] Check pH and dispose of as aqueous chemical waste.[1]

Part 4: Decision Logic & Workflow (Visualization)[1]

The following diagram outlines the decision-making process for safe disposal.

TVB_Disposal Start Identify Waste Stream: Trivinylboroxin (TVB) StateCheck Physical State? Start->StateCheck Solid Pure Solid / Reagent StateCheck->Solid Solid Liquid Reaction Mixture / Solution StateCheck->Liquid Liquid Pack Do NOT Hydrolyze. Package in HDPE/Glass. Solid->Pack ConcCheck Concentration > 10%? Liquid->ConcCheck LabelSolid Label: Flammable Solid (D001) + Pyridine (D038 if complex) Pack->LabelSolid Incinerate1 Ship for Incineration LabelSolid->Incinerate1 Dilute Dilute with Toluene/Hexane to <10% ConcCheck->Dilute Yes Quench Cool to 0°C. Slow addition of IPA/Water. ConcCheck->Quench No Dilute->Quench Sep Phase Separation Quench->Sep OrgWaste Organic Phase: Flammable Waste (D001) Sep->OrgWaste AqWaste Aqueous Phase: Neutralize & pH Check Sep->AqWaste OrgWaste->Incinerate1

Figure 1: Decision tree for the segregation and processing of Trivinylboroxin waste streams.[1]

Part 5: Emergency Spill Procedures

In the event of a solid spill outside of a fume hood:

  • Evacuate & Ventilate: Remove ignition sources immediately. The dust is flammable.

  • PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation hazard).[1]

  • Dry Clean Up: Do NOT use water.[1] Water will generate slippery vinylboronic acid slime and potentially degrade the complex.

  • Sweep: Use a spark-proof dustpan and brush.[1]

  • Disposal: Place collected material into a wide-mouth jar. Cover with mineral oil if available to suppress dust.[1] Label as hazardous waste.[1][7]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2019).[1] Probing into Styrene Polymerization Runaway Hazards. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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